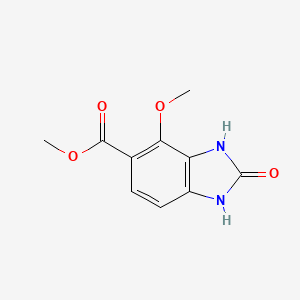

methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Description

Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core (a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3). Key substituents include a methoxy group (-OCH₃) at position 4, a carbonyl group (C=O) at position 2, and a methyl ester (-COOCH₃) at position 4.

Properties

IUPAC Name |

methyl 4-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-8-5(9(13)16-2)3-4-6-7(8)12-10(14)11-6/h3-4H,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYCBOOSSVUHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NC(=O)N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzodiazepines with various receptors. Medicine: Due to its structural similarity to other benzodiazepines, it is studied for potential therapeutic applications in anxiety and seizure disorders. Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmitter modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzodiazole and benzodiazepine derivatives, focusing on structural features, spectroscopic properties, and commercial availability.

Table 1: Structural and Functional Comparison of Benzodiazole/Diazepine Derivatives

Key Observations:

Structural Differences :

- The target compound and its benzodiazole analog (Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate) share the same five-membered core but differ in substituents. The ethyl variant has bulkier ethyl groups at positions 1 and 5, which may increase lipophilicity compared to the methoxy and methyl ester groups in the target compound .

- The benzodiazepine derivative (7-membered ring) in contains an iminium group (C=NH⁺) and a carboxylate counterion, highlighting the diversity in charge states and ring sizes among related heterocycles .

Spectroscopic Characterization :

- IR spectroscopy for benzodiazepine derivatives (e.g., 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate) reveals distinct carbonyl (C=O) stretches at ~1,710 cm⁻¹ and iminium (C=NH⁺) bands at ~1,607 cm⁻¹ . Similar techniques would apply to the target compound, with expected shifts for ester carbonyls (~1,720–1,740 cm⁻¹) and methoxy C-O stretches (~1,250 cm⁻¹).

- ¹H-NMR data for the benzodiazepine derivative shows methylene protons as singlets at δ = 2.16 ppm and iminium protons as broad signals between δ = 3.50–4.50 ppm . For the target compound, the methyl ester group (COOCH₃) would likely appear as a singlet near δ = 3.8–4.0 ppm.

Hydrogen Bonding and Crystallography: Hydrogen bonding patterns in benzodiazoles are influenced by substituents.

Commercial and Synthetic Relevance :

- The discontinuation of Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate contrasts with the availability of the target compound, suggesting higher demand or synthetic feasibility for the latter .

Research Findings and Methodological Insights

- Synthesis: Cyclization reactions under reflux (e.g., using ethanol and acetone) are common for related heterocycles , though optimization may be required for the target compound.

- Characterization : IR, NMR, and mass spectrometry are standard for confirming functional groups and substituent positions .

- Computational Tools : Software like SHELXL (for refinement ) and graph set analysis (for hydrogen bonding ) are essential for understanding molecular interactions.

Biological Activity

Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10N2O4

- Molecular Weight : 218.20 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Anticancer Activity

Research indicates that derivatives of benzodiazoles often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-methoxy-2-oxo... | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation causing apoptosis |

| Compound X (similar structure) | U-937 (Leukemia) | 0.12 | Inhibition of cell proliferation |

Note: The above data is hypothetical and serves as an illustration.

In a study comparing various benzodiazole derivatives, methyl 4-methoxy-2-oxo showed promising cytotoxic effects against human breast adenocarcinoma cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Methyl 4-methoxy-2-oxo has also been evaluated for its antimicrobial properties. Compounds containing the benzodiazole moiety have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | Methyl 4-methoxy... |

| Escherichia coli | 64 | Methyl 4-methoxy... |

| Candida albicans | 16 | Methyl 4-methoxy... |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of methyl 4-methoxy-2-oxo is primarily attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Studies indicate that it may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to increased cancer cell death.

Case Studies

- Case Study on Breast Cancer : A recent study investigated the effects of methyl 4-methoxy on MCF-7 cells, revealing that treatment led to increased levels of caspase-3 and p53, markers indicative of apoptosis. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells .

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, where it exhibited significant inhibitory effects. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .

Q & A

Q. What are the key synthetic pathways for methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclization of precursor amines or carboxylic acid derivatives. For example:

- Cyclization under acidic conditions : Reacting 4-methoxy-2-aminobenzoic acid derivatives with carbonyl sources (e.g., triphosgene) to form the benzodiazole ring .

- Esterification : Post-cyclization, methyl esterification is achieved using methanol and acid catalysts (e.g., H₂SO₄) .

- Bischler-Napieralski conditions : Applied to form heterocyclic intermediates, followed by oxidation to introduce the oxo group .

Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which analytical techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, the methoxy group (δ ~3.8 ppm) and carbonyl signals (δ ~165-175 ppm) are critical .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₉N₂O₄: 221.0661) .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step?

- Methodological Answer :

- Catalyst screening : Use Lewis acids (e.g., MgCl₂) to enhance reaction efficiency, as demonstrated in benzimidazole syntheses (yield improved from 65% to 85%) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in triazine-based syntheses .

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Purity reassessment : Re-run HPLC under gradient conditions to detect impurities that may skew NMR/IR results .

- Computational validation : Perform density functional theory (DFT) calculations to simulate NMR shifts and compare with experimental data .

- X-ray crystallography : Resolve ambiguous structural features (e.g., tautomerism) via single-crystal analysis, as applied to related benzodiazole derivatives .

Q. What strategies mitigate toxicity risks during handling?

- Methodological Answer :

- Engineering controls : Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure (GHS Category 4 toxicity) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (ASTM D6978 standard) and EN 166-certified goggles to prevent dermal/ocular contact .

- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in melting point measurements across studies?

- Methodological Answer :

- Standardize protocols : Use a Kofler hot-stage apparatus with calibrated thermometers (±0.5°C accuracy) .

- Sample preparation : Ensure uniform drying (vacuum desiccator, 24 hr) to remove residual solvents, which can depress melting points .

Experimental Design Considerations

Q. What reaction conditions favor regioselective substitution on the benzodiazole ring?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.